molecular formula C9H13Cl2N3 B13562199 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride

Cat. No.: B13562199
M. Wt: 234.12 g/mol
InChI Key: CFJDLNCPCIFMTI-UHFFFAOYSA-N
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Description

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethylamine side chain and two hydrochloride counterions. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Synthetic routes for related pyrazolo[1,5-a]pyridine derivatives often involve cyclization and functionalization steps.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-11-12-6-2-1-3-9(8)12;;/h1-3,6-7H,4-5,10H2;2*1H

InChI Key

CFJDLNCPCIFMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine framework is typically constructed via condensation reactions involving amino-pyridine derivatives and 1,3-dicarbonyl compounds or equivalents under acidic and oxidative conditions.

  • A general synthetic route involves reacting N-amino-2-imino-pyridine derivatives with ethyl acetoacetate or similar 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (around 18 hours). This method yields pyrazolo[1,5-a]pyridine derivatives in moderate to high yields, depending on acid equivalents and atmosphere (e.g., acetic acid 6 equivalents under oxygen atmosphere can yield up to 94%).

  • Reaction optimization data (Table 1) shows the influence of acid equivalents and atmosphere on yield:

Entry Acid Equivalent (HOAc) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 Oxygen 94
5 6 Argon 6

This indicates that oxygen atmosphere and sufficient acid are crucial for efficient cyclization and oxidation steps to form the pyrazolo[1,5-a]pyridine ring.

Introduction of the Ethanamine Side Chain

The ethanamine substituent at the 3-position of the pyrazolo[1,5-a]pyridine ring can be introduced via reductive amination or nucleophilic substitution strategies:

  • Reductive amination involves converting an aldehyde intermediate derived from the pyrazolo[1,5-a]pyridine core into the corresponding amine by reaction with ammonia or primary amines, followed by reduction using agents such as sodium triacetoxyborohydride. This method provides good yields (60–85%) and allows for structural diversity at the amine side chain.

  • Alternatively, nucleophilic substitution on a suitable halogenated pyrazolo[1,5-a]pyridine intermediate with ethanamine or its derivatives can be employed, followed by purification steps to isolate the amine-substituted heterocycle.

Formation of the Dihydrochloride Salt

The free base 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This salt formation improves the compound's stability, solubility, and crystallinity, facilitating isolation and characterization.

  • The dihydrochloride salt typically precipitates upon acid addition and can be collected by filtration and recrystallized to obtain a pure compound.

Summary of Preparation Methodology

Step Reagents/Conditions Yield/Notes
Pyrazolo[1,5-a]pyridine core synthesis N-amino-2-imino-pyridine + ethyl acetoacetate, HOAc (6 equiv), O2 atmosphere, EtOH, 130 °C, 18 h Up to 94% yield with O2 and 6 equiv HOAc
Introduction of ethanamine side chain Reductive amination of aldehyde intermediate with ethanamine, NaBH(OAc)3, mild conditions Good yields (60–85%)
Salt formation Treatment with HCl in EtOH or similar solvent Pure dihydrochloride salt obtained

Experimental Notes and Considerations

  • The presence of oxygen during the cyclization step is critical for high yield and purity of the pyrazolo[1,5-a]pyridine ring system, likely due to its role in oxidative aromatization.

  • Acid strength and equivalents influence the reaction rate and product yield; acetic acid is commonly used, but stronger acids like trifluoroacetic acid or p-toluenesulfonic acid have been tested with varying results.

  • Reductive amination requires careful control of pH and stoichiometry to avoid over-reduction or side reactions.

  • Purification often involves recrystallization from solvents such as ethanol or ethyl acetate to obtain analytically pure dihydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as kinases. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and preventing the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs, as identified in , include:

Compound Name Molecular Formula Similarity Index Key Structural Differences
Pyrazolo[1,5-a]pyridin-3-amine C₇H₇N₃ 0.98 Lacks ethylamine side chain and HCl salts
Pyrazolo[1,5-a]pyridine-3,6-diamine C₇H₈N₄ 0.98 Additional amino group at position 6
Pyrazolo[1,5-a]pyridine-3,4-diamine C₇H₈N₄ 0.95 Amino groups at positions 3 and 4

Key Observations :

  • The ethylamine side chain in the target compound introduces a basic nitrogen, enhancing interactions with biological targets (e.g., receptors or enzymes) compared to simpler amines .
  • Dihydrochloride salts improve solubility over freebase or mono-salt forms, as seen in analogs like Pyrazolo[1,5-a]pyridin-3-amine hydrochloride (CAS 137837-55-9) .

Heterocyclic Variants

Compounds with alternative bicyclic cores but similar side chains include:

  • 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride: Features an imidazo[1,5-a]pyridine core instead of pyrazolo.
  • 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride : Contains a pyrrolopyridine scaffold with a fluorine substituent, which may influence metabolic stability and lipophilicity .

Pharmacologically Relevant Analogs

  • Zolpidem (Pyrazolo[1,5-a]pyridine derivative): A sedative-hypnotic drug with a pyrazolo[1,5-a]pyridine core. The ethylamine side chain in the target compound may confer unique receptor-binding profiles .
  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones: These compounds () exhibit antimicrobial activity, suggesting that pyrazole-containing heterocycles can be tuned for biological efficacy. However, the quinazoline moiety introduces a larger aromatic system compared to the target compound .

Biological Activity

The compound 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride is a derivative of pyrazolo[1,5-a]pyridine, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17Cl2NC_9H_{17}Cl_2N . The structure features a pyrazolo[1,5-a]pyridine core, which is significant for its interaction with biological targets.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyridine derivatives exhibit anticancer properties. For instance, studies have indicated that modifications at specific positions on the pyrazolo ring can enhance the selectivity and potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit protein kinases such as CDK2 and Abl, which are critical in cancer proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of CDK2 and Abl kinases
AntimicrobialPotential activity against bacterial strains
AntiviralActivity against viral replication
CytotoxicityEvaluated against MCF7 and K562 cell lines

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in cellular signaling pathways. For example, the compound's interaction with CDK2 results in the inhibition of cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological effects of pyrazolo derivatives:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo derivatives on human cancer cell lines (MCF7 and K562). Results indicated that while some compounds showed significant cytotoxicity, others did not demonstrate effective inhibition due to structural limitations .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of pyrazolo derivatives to target proteins. These studies suggest that modifications in the molecular structure can significantly enhance binding interactions and biological efficacy .
  • Antimicrobial Activity : Certain pyrazolo derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazolo-pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives can be synthesized by reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated compounds under acidic conditions (e.g., KHSO₄ in polar solvents). Reaction optimization includes adjusting equivalents of acid catalysts and solvent polarity to improve yield and purity . Similar dihydrochloride salts (e.g., 1,3-dimethyl-pyrazolo-pyridin-5-amine dihydrochloride) are synthesized via alkylation followed by HCl salt formation, requiring careful pH control during crystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) is recommended for purity assays, as validated for structurally related pyridopyrimidinones . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight and substituent positions. For dihydrochloride salts, elemental analysis ensures stoichiometric chloride content .

Q. What biological activities are reported for pyrazolo[1,5-a]pyridine derivatives, and how are these assays designed?

  • Methodological Answer : Pyrazolo[1,5-a]pyridine derivatives exhibit neuropharmacological and anticancer potential. In vitro assays often focus on enzyme inhibition (e.g., kinase assays) using fluorogenic substrates. For example, trifluoromethyl-substituted analogs show enhanced activity due to improved lipophilicity and target binding . Cell-based viability assays (e.g., MTT) with controlled incubation times (24–72 hours) and dose-response curves are standard for cytotoxicity evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for pyrazolo[1,5-a]pyridine syntheses?

  • Methodological Answer : Discrepancies in yields often arise from variations in reagent purity, solvent drying, or catalysis efficiency. Systematic replication studies should compare conditions (e.g., KHSO₄ vs. other acids) while monitoring reaction progress via thin-layer chromatography (TLC). Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) .

Q. What strategies are effective for optimizing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring. Buffered solutions (pH 4–7) are recommended for storage, as extreme pH accelerates hydrolysis of the amine moiety. Lyophilization improves long-term stability of dihydrochloride salts .

Q. How do substituents (e.g., trifluoromethyl groups) influence the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Substituent effects are evaluated via comparative structure-activity relationship (SAR) studies. For instance, trifluoromethyl groups enhance metabolic stability and blood-brain barrier penetration in neuroactive analogs. Pharmacokinetic parameters (e.g., logP, plasma protein binding) are measured using LC-MS/MS and in vitro microsomal assays .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation pathways and bioaccumulation potential. Use OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna). High-resolution mass spectrometry (HRMS) identifies transformation products in environmental matrices .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Bridging this gap requires pharmacokinetic/pharmacodynamic (PK/PD) modeling. In vivo studies should use species-matched metabolic profiles (e.g., murine liver microsomes) to predict bioavailability. Dose-ranging studies with tissue-specific exposure measurements (e.g., LC-MS) clarify efficacy thresholds .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationCondensation reactions, HPLC purity analysisCatalyst type, solvent polarity, pH control
Stability ProfilingAccelerated degradation tests, lyophilizationStorage pH, temperature, salt form
Bioactivity ScreeningKinase assays, MTT cytotoxicity testsIncubation time, substrate concentration
Environmental ImpactOECD ecotoxicity tests, HRMS analysisDegradation half-life, bioaccumulation factor

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